molecular formula C19H25N3O3 B2570179 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1171737-65-7

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2570179
CAS RN: 1171737-65-7
M. Wt: 343.427
InChI Key: ZVLKVFAOVZQZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one, also known as IPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP belongs to the class of piperidine compounds and has a molecular formula of C21H27N3O3.

Scientific Research Applications

Synthesis and Antibacterial Activity

1,3,4-Oxadiazole derivatives have demonstrated significant interest in scientific research for their antibacterial properties. The synthesis of N-substituted derivatives of these compounds has shown moderate to potent activity against both Gram-negative and Gram-positive bacteria. The structural modification and spectral analysis of these compounds have been thoroughly investigated, indicating their potential as antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).

Antiproliferative and Tubulin Inhibitor Properties

Another significant application of 1,3,4-oxadiazole derivatives is in the field of cancer research. A study identified a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds displayed potent activity in inhibiting cell proliferation, indicating their potential use in cancer treatment by disrupting microtubule function in cancer cells (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, Gakh, 2014).

Synthesis and Antimicrobial Activity of Oxadiazole Derivatives

The synthesis of new oxadiazole derivatives containing piperidine or pyrrolidine rings has been explored for their strong antimicrobial activity. These compounds were synthesized and evaluated, showing potent effects against a range of microbial agents, thus highlighting their potential as antimicrobial substances (Krolenko, Vlasov, Zhuravel, 2016).

Herbicidal Activity

Aryl-formyl piperidinone derivatives have been investigated for their herbicidal activity, specifically targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The design and synthesis of these compounds, incorporating natural product fragments, demonstrated significant herbicidal effectiveness. The study not only identified potent candidates but also contributed to the understanding of the mechanism of action, providing a foundation for the development of new herbicidal agents (Fu, Wang, Zhao, Zhang, Liu, Guo, Zhang, Gao, Ye, 2021).

properties

IUPAC Name

2-phenoxy-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)17-20-21-18(25-17)15-9-11-22(12-10-15)19(23)14(3)24-16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLKVFAOVZQZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

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